

Technical Support Center: Fce 22250 Compound

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Compound of Interest

Compound Name: **Fce 22250**
Cat. No.: **B15566238**

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This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of the **Fce 22250** compound.

Frequently Asked Questions (FAQs)

Q1: What is **Fce 22250**?

A1: **Fce 22250** is a 3-azinomethylrifamycin, a derivative of the rifamycin class of antibiotics. It is recognized for its broad-spectrum antibacterial activity, particularly against mycobacteria, good oral absorption, and long persistence in vivo.

Q2: What is the mechanism of action of **Fce 22250**?

A2: As a member of the rifamycin class, **Fce 22250** functions by inhibiting the bacterial DNA-dependent RNA polymerase.^{[1][2]} Specifically, it binds to the β -subunit of this enzyme, which prevents the elongation of messenger RNA chains and thereby halts protein synthesis, ultimately leading to bacterial cell death.^[2]

Q3: What are the primary applications of **Fce 22250** in research?

A3: **Fce 22250** is primarily used in in vitro and in vivo studies to investigate its efficacy against a wide range of bacteria, including resistant strains. Its long-acting nature makes it a compound of interest for developing new antibacterial therapies.

Q4: What personal protective equipment (PPE) should be worn when handling **Fce 22250**?

A4: When handling **Fce 22250**, it is recommended to wear standard laboratory PPE, including a lab coat, nitrile gloves, and safety goggles with side shields. For handling the compound in powdered form outside of a certified chemical fume hood, a suitable respirator (e.g., N95 or higher) is advised to prevent inhalation.

Storage and Handling

Proper storage and handling of **Fce 22250** are critical to maintain its stability and ensure accurate experimental results. The following guidelines are based on best practices for the rifamycin class of antibiotics.

Storage Conditions

For optimal stability, **Fce 22250** should be stored under the following conditions:

Parameter	Recommendation	Rationale
Temperature	Store at -20°C for long-term storage (≥ 4 years). ^[1]	Minimizes degradation over extended periods.
Shipped at room temperature for short-term transport. ^[1]	Stable for short durations at ambient temperatures.	
Light	Protect from light.	Rifamycin compounds can be light-sensitive.
Container	Keep in a tightly closed, clearly labeled container.	Prevents contamination and degradation from moisture and air.
Environment	Store in a dry, well-ventilated place.	Avoids moisture absorption and potential degradation.

Handling Procedures

Adherence to safe laboratory practices is essential when working with **Fce 22250**.

- Engineering Controls: Handle the compound, especially in its powdered form, in a certified chemical fume hood to minimize inhalation exposure.

- Personal Protective Equipment (PPE): Always wear appropriate PPE as outlined in the FAQ section.
- Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory area.
- Disposal: Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

Preparing a Stock Solution

The solubility of **Fce 22250** is expected to be similar to other rifamycin derivatives. The following table provides solubility data for the related compound, Rifamycin SV, which can be used as a guide.

Solvent	Solubility (Rifamycin SV)
Dimethylformamide (DMF)	30 mg/mL
Dimethyl sulfoxide (DMSO)	30 mg/mL
Ethanol	30 mg/mL
Ethanol:PBS (pH 7.2) (1:3)	0.25 mg/mL

Protocol for Preparing a 10 mM Stock Solution in DMSO:

- Calculate the required mass: The molecular weight of **Fce 22250** is 834.95 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
 - Mass (g) = $10 \text{ mmol/L} * 0.001 \text{ L} * 834.95 \text{ g/mol} = 0.00835 \text{ g} = 8.35 \text{ mg}$
- Weigh the compound: Accurately weigh 8.35 mg of **Fce 22250** powder.
- Dissolve in DMSO: Add 1 mL of high-purity DMSO to the powder.

- Ensure complete dissolution: Vortex or sonicate the solution until the compound is completely dissolved.
- Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

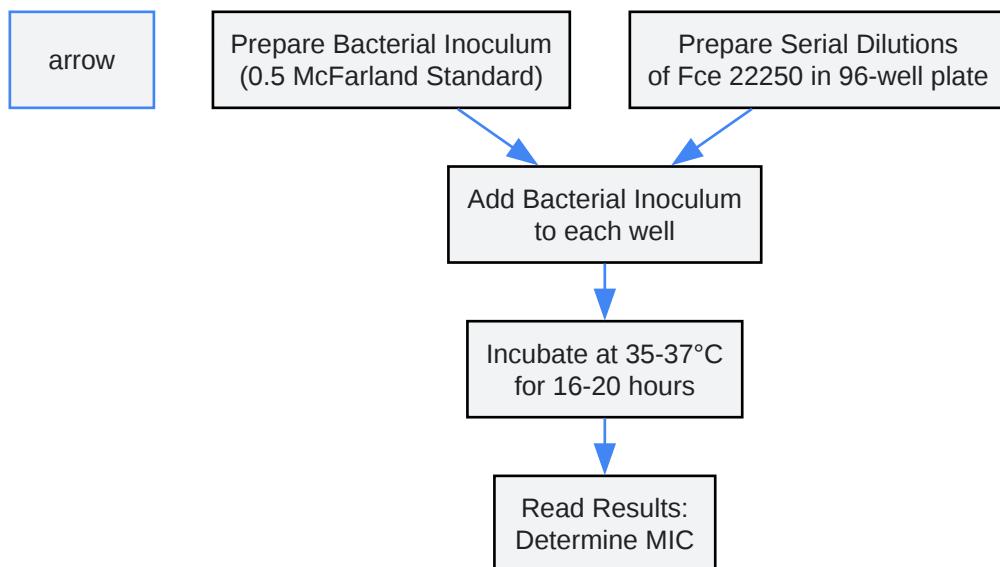
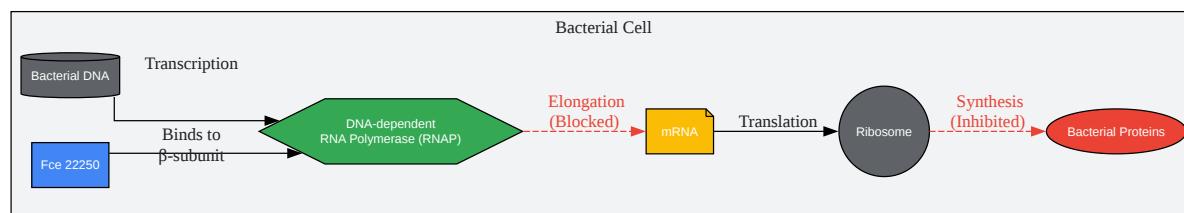
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of **Fce 22250** against a bacterial strain.

- Prepare bacterial inoculum:
 - Aseptically select several colonies of the test bacterium from an agar plate.
 - Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
 - Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the microtiter plate wells.
- Prepare compound dilutions:
 - Perform serial two-fold dilutions of the **Fce 22250** stock solution in CAMHB in a 96-well microtiter plate to obtain the desired concentration range.
- Inoculation and Incubation:
 - Add the prepared bacterial inoculum to each well containing the compound dilutions.
 - Include a positive control (bacteria without the compound) and a negative control (broth only).
 - Incubate the plate at 35-37°C for 16-20 hours.
- Reading and Interpretation:

- The MIC is the lowest concentration of **Fce 22250** at which there is no visible bacterial growth (turbidity).

Visual Guides

Mechanism of Action: Inhibition of Bacterial RNA Polymerase



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References

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